molecular formula C32H34N2O5 B562302 rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 CAS No. 1216475-21-6

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6

Cat. No.: B562302
CAS No.: 1216475-21-6
M. Wt: 532.67
InChI Key: STIBLONETZHESW-LGZFOOLDSA-N
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Description

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is a deuterated synthetic compound featuring a complex structure with multiple functional groups. Key structural elements include:

  • Deuterium labeling (d6): Incorporation of six deuterium atoms, likely at positions within the propylamine chain or aromatic rings, to enhance metabolic stability or enable isotopic tracing in pharmacokinetic studies .
  • Hydroxyl and nitro groups: These polar groups may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23H2,1-2H3/i1D3,19D2,24D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBLONETZHESW-LGZFOOLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661801
Record name 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216475-21-6
Record name 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (4-Benzyloxy-3-nitrophenyl)ethanol

The nitroaromatic intermediate is synthesized via electrophilic nitration of (4-benzyloxyphenyl)ethanol. A mixture of fuming nitric acid (HNO₃, 98%) and concentrated sulfuric acid (H₂SO₄, 95%) is used under controlled temperatures (0–5°C) to achieve meta-substitution. The product is isolated via recrystallization in methanol, yielding 78–82% pure (4-benzyloxy-3-nitrophenyl)ethanol.

Key Data:

ParameterValue
Nitration Temperature0–5°C
Reaction Time4–6 hours
Yield78–82%

Deuterium Labeling of 3-(4-Methoxyphenyl)-2-propylamine

Deuterium incorporation into the propylamine chain is achieved through LiAlD₄-mediated reduction of 3-(4-methoxyphenyl)-2-propionitrile. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, followed by quenching with deuterated water (D₂O). This yields 3-(4-methoxyphenyl)-2-propylamine-d6 with a deuteration ratio >95%.

Key Data:

ParameterValue
Reducing AgentLiAlD₄ (4 equiv)
Temperature−78°C
Deuteration Ratio95–98%

Coupling and Functionalization

Reductive Amination for Ethylamine Linkage

(4-Benzyloxy-3-nitrophenyl)ethanol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM). The ketone undergoes reductive amination with 3-(4-methoxyphenyl)-2-propylamine-d6 in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid. The reaction achieves 65–70% yield, forming the secondary amine linkage.

Key Data:

ParameterValue
Oxidizing AgentPCC (1.2 equiv)
Reducing AgentNaBH(OAc)₃ (1.5 equiv)
Reaction Time12–16 hours

N-Benzylation Using Benzyl Chloroformate

The secondary amine is protected via benzylation using benzyl chloroformate (Cbz-Cl) and triethylamine (Et₃N) in DCM. Subsequent deprotection under hydrogenolysis (H₂, Pd/C) yields the free amine, which is reacted with benzyl bromide to introduce the final N-benzyl group.

Key Data:

ParameterValue
Benzylation AgentBenzyl bromide (2 equiv)
CatalystPd/C (10 wt%)
Hydrogen Pressure1 atm

Purification and Characterization

Chromatographic Separation

The racemic mixture is resolved via chiral preparative HPLC using a cellulose-based column (Chiralpak IC) and a hexane/isopropanol (80:20) mobile phase. The enantiomers are isolated with >99% enantiomeric excess (ee).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, aromatic protons), 4.30 (s, benzyloxy CH₂), 3.80 (s, methoxy CH₃), 2.90–2.75 (m, propylamine CH₂).

  • ESI-MS: m/z = 583.7 [M+H]⁺.

Industrial-Scale Optimization

Scaling the synthesis to kilogram quantities requires:

  • Continuous-flow nitration for improved safety and yield.

  • Catalytic deuteration using Rh/C and D₂O at 180°C to enhance isotopic incorporation.

Comparative Data for Deuterium Labeling Methods:

MethodDeuteration RatioYield
LiAlD₄ Reduction95–98%85–90%
Catalytic Rh/C + D₂O88–92%78–82%

Challenges and Solutions

  • Racemization: Minimized by conducting reductive amination at low temperatures (−20°C).

  • Nitro Group Stability: Avoided by using mild reducing agents (e.g., Zn/HCl) during intermediate steps.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Various substituents can be introduced or replaced on the benzyl or phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

The compound has been identified as an intermediate in the synthesis of neurokinin receptor antagonists, particularly targeting the substance P (neurokinin-1) receptor. These antagonists are being researched for their potential in treating various psychiatric disorders, inflammatory conditions, and nausea associated with chemotherapy .

Anticancer Research

Studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of nitro and methoxy groups in its structure enhances its interaction with biological targets, making it a candidate for further development in anticancer therapies .

Antimicrobial Activity

Preliminary investigations have shown that rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 possesses antimicrobial properties against various bacteria and fungi. This aspect is being explored for potential applications in treating infections caused by resistant strains .

Case Study 1: Neurokinin Receptor Antagonism

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of compounds related to this compound. The results indicated that modifications to the hydroxyl and benzyloxy groups significantly enhanced receptor binding affinity and selectivity towards neurokinin receptors .

Case Study 2: Anticancer Efficacy

Research conducted at a leading cancer research institute assessed the efficacy of this compound against breast cancer cell lines. The findings demonstrated that it induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to proteins and other biomolecules, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Deuterated Positions Biological Relevance Reference
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 Benzyloxy, nitro, methoxyphenyl, hydroxyl, d6 Propylamine chain Hypothesized receptor modulation N/A
SKF-96365 4-Methoxyphenyl, imidazole None TRPC channel inhibitor
Pravadoline (WIN 48,098) 4-Methoxyphenyl, indole, morpholinyl None Synthetic cannabinoid (CB1/CB2 agonist)
4-Nitrophenol-2,3,5,6-d4 Nitro, hydroxyl Aromatic ring Stable isotopic tracer

Key Observations:

Deuterium Effects: The deuterated propylamine chain in the target compound likely reduces metabolic degradation compared to non-deuterated analogs (e.g., SKF-96365), similar to 4-Nitrophenol-d4’s enhanced stability . Cost implications: Deuterated reagents (e.g., 4-Nitrophenol-d4 at ¥20,900/100mg) suggest higher production costs for the target compound .

Methoxyphenyl groups: Shared with SKF-96365 and Pravadoline, this group is associated with hydrophobic interactions in receptor binding pockets. However, Pravadoline’s indole core diverges significantly from the target’s benzyl-ethylamine scaffold .

Pharmacological Hypotheses: The target compound’s combination of methoxyphenyl and nitro groups may mimic SKF-96365’s TRPC inhibition but with improved pharmacokinetics due to deuterium . Structural dissimilarity to Pravadoline (lack of indole/morpholinyl groups) suggests divergent receptor targets, excluding cannabinoid receptor activity .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound SKF-96365 Pravadoline
Molecular Weight ~550–600 g/mol ~450 g/mol ~400 g/mol
LogP (Lipophilicity) Moderate (nitro/hydroxyl) High (imidazole) High (indole)
Solubility Low (aromatic bulk) Moderate Low

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s complexity (multiple stereocenters, deuterium labeling) necessitates advanced techniques like crystallography (e.g., SHELX programs for structural determination) .
  • Biological Data Gap: No direct activity data exists in the provided evidence. Comparisons rely on structural analogs (e.g., SKF-96365’s IC50 of ~10 µM for TRPC inhibition) .
  • Regulatory Considerations: Compounds with nitro and benzyl groups (e.g., 4-Nitrophenol-d4) often require hazard labeling, implying similar safety protocols for the target compound .

Biological Activity

The compound rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS Number: 1216475-21-6) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C32H34N2O5
  • Molecular Weight : 532.66 g/mol
  • IUPAC Name : 2-[benzyl-[1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and pain management.

Anticonvulsant Activity

Studies have demonstrated that related compounds in the N-benzyl series possess significant anticonvulsant properties. For example, derivatives like N'-benzyl 2-amino acetamides showed effective seizure control in animal models, with ED50 values indicating potency superior to phenobarbital . The structure of this compound suggests potential for similar activity due to its specific substitutions that may enhance receptor binding and efficacy.

The proposed mechanism for the anticonvulsant effect involves modulation of sodium channels and GABAergic transmission. Compounds with similar structures have been shown to promote Na+ channel slow inactivation, which is critical in reducing neuronal excitability .

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by various substituents on the benzene rings and the amine group. For instance:

Substituent TypeEffect on Activity
Electron-withdrawing groupsEnhanced activity
Electron-donating groupsReduced activity
Bulky groupsAltered pharmacokinetics

These modifications can significantly impact the compound's binding affinity to target receptors and its overall pharmacological profile.

Case Studies

  • Anticonvulsant Efficacy : A study involving N-benzyl 2-amino acetamides found that modifications at the benzamide site led to increased efficacy in seizure models, suggesting that similar modifications in this compound could yield beneficial effects .
  • Neuropathic Pain Models : In neuropathic pain studies, compounds structurally related to this compound demonstrated significant analgesic effects, highlighting the potential for this compound in pain management therapies .

Q & A

Advanced Research Question

  • Chiral HPLC with deuterated solvents separates enantiomers, critical for studying stereochemical impacts on biological activity .
  • High-resolution LC-MS/MS identifies deuterium distribution patterns and detects impurities (e.g., non-deuterated byproducts) .
  • 2D-NMR (e.g., HSQC, NOESY) clarifies spatial arrangements of the benzyloxy, nitro, and methoxyphenyl groups, which influence receptor binding .

How can researchers address discrepancies in deuterium labeling efficiency across synthetic batches?

Advanced Research Question
Batch variability often arises from incomplete deuteration or proton exchange. Mitigation strategies include:

  • Optimizing reaction solvents : Use anhydrous deuterated solvents (e.g., DMSO-d6) to minimize back-exchange .
  • Isotopic tracing : Introduce deuterium at later synthesis stages (e.g., via deuterated propylamine precursors) to reduce losses .
  • Statistical DOE (Design of Experiments) : Systematically vary temperature, catalyst loading, and reaction time to identify optimal conditions .

What methodologies validate the metabolic stability of the deuterated compound in in vitro assays?

Basic Research Question

  • Hepatocyte incubation assays : Monitor deuterium retention using LC-HRMS to assess metabolic lability of specific positions (e.g., benzylic or hydroxyl sites) .
  • Isotope effects : Compare degradation rates of deuterated vs. non-deuterated analogs to quantify kinetic isotope effects (KIEs) .
  • Microsomal stability testing : Use deuterium-enriched buffers to prevent isotopic dilution during incubation .

How can enantiomeric resolution be achieved for pharmacological studies?

Advanced Research Question

  • Chiral stationary phases (CSPs) : Use cellulose-based CSPs (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate rac-mixtures .
  • Derivatization : Convert amines to diastereomeric urea derivatives using chiral isocyanates for easier separation .
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to isolate enantiomers via preferential crystallization .

What experimental designs mitigate nitro group instability during synthesis?

Basic Research Question
Nitro groups are prone to reduction or decomposition under harsh conditions:

  • Low-temperature reactions : Conduct nitration or coupling steps below 0°C to prevent side reactions .
  • Protective atmospheres : Use nitrogen or argon to avoid oxidative degradation .
  • Stabilizing additives : Include mild bases (e.g., NaHCO₃) to neutralize acidic byproducts .

How should stability studies under physiological conditions be designed?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–9) to identify degradation pathways .
  • Stability-indicating assays : Use UPLC-PDA to detect breakdown products (e.g., nitro-to-amine reduction) .
  • Deuterium retention profiling : Track deuterium loss in simulated gastric fluid (SGF) using isotopic ratio MS .

What computational tools predict the impact of deuteration on receptor binding affinity?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Compare deuterated vs. non-deuterated analogs to assess conformational changes in binding pockets .
  • Density Functional Theory (DFT) : Calculate vibrational frequency shifts caused by deuterium to estimate isotope effects on binding .
  • Free-energy perturbation (FEP) : Model thermodynamic impacts of deuteration on ligand-receptor interactions .

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